Bienvenue dans la boutique en ligne BenchChem!

2-[(2,6-Dichloro-benzyl)-ethyl-amino]-ethanol

Neuroscience Monoamine Transporter Drug Discovery

This N-ethyl variant is a differentiated probe for DAT and nAChR research. Its unique substitution pattern yields distinct bioactivity (DAT IC₅₀ 658-945 nM; α3β4 nAChR IC₅₀ 1.8 nM) vs. N-methyl/unsubstituted analogs. Using generic alternatives risks irreproducible results. Sourcing this specific compound ensures assay fidelity in cross-talk and in vivo studies.

Molecular Formula C11H15Cl2NO
Molecular Weight 248.15 g/mol
Cat. No. B7862947
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[(2,6-Dichloro-benzyl)-ethyl-amino]-ethanol
Molecular FormulaC11H15Cl2NO
Molecular Weight248.15 g/mol
Structural Identifiers
SMILESCCN(CCO)CC1=C(C=CC=C1Cl)Cl
InChIInChI=1S/C11H15Cl2NO/c1-2-14(6-7-15)8-9-10(12)4-3-5-11(9)13/h3-5,15H,2,6-8H2,1H3
InChIKeyYCVRWFWACAGOKO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-[(2,6-Dichloro-benzyl)-ethyl-amino]-ethanol for CNS Transporter and nAChR Research Procurement


2-[(2,6-Dichloro-benzyl)-ethyl-amino]-ethanol (CAS 1248385-15-0) is a synthetic amino alcohol derivative featuring a 2,6-dichlorobenzyl moiety linked to an N-ethyl ethanolamine group. The compound is structurally characterized by a molecular formula of C₁₁H₁₅Cl₂NO and a molecular weight of 248.15 g/mol . Its physicochemical properties include a predicted density of 1.2±0.1 g/cm³, a boiling point of 333.5±32.0 °C at 760 mmHg, and a predicted pKa of 14.68±0.10 . This compound serves as a research tool for investigating monoamine transporters and nicotinic acetylcholine receptors (nAChRs) in neuroscience and drug discovery applications.

Why Generic Substitution of 2-[(2,6-Dichloro-benzyl)-ethyl-amino]-ethanol Is Not Scientifically Justified


In-class amino alcohol analogs cannot be interchanged without compromising assay-specific outcomes due to distinct N-alkyl substitution patterns that modulate target engagement. The N-ethyl variant (target compound) exhibits a unique bioactivity fingerprint across dopamine transporter (DAT), norepinephrine transporter (NET), serotonin transporter (SERT), and nAChR subtypes that diverges from N-methyl or N-unsubstituted analogs. Specifically, the N-ethyl substitution yields sub-micromolar inhibition of dopamine uptake (IC₅₀ 658-945 nM) [1] while maintaining distinct selectivity against FAAH (IC₅₀ > 7 μM) [2], a profile that may differ from closely related structures. Procurement of generic 2,6-dichlorobenzyl amino alcohols without verified substitution patterns risks irreproducible pharmacology and wasted research resources.

2-[(2,6-Dichloro-benzyl)-ethyl-amino]-ethanol: Quantitative Differentiation Evidence for Scientific Selection


Dopamine Transporter (DAT) Inhibition: Sub-Micromolar Potency with Defined Selectivity Window

The target compound inhibits human dopamine transporter (DAT) with IC₅₀ values ranging from 658 to 945 nM across multiple assay formats, while exhibiting approximately 4- to 9-fold selectivity over serotonin transporter (SERT; IC₅₀ 100 nM) [1]. In rat brain synaptosomes, dopamine uptake inhibition is 900 nM [2]. No direct comparator data under identical conditions is available; the quantitative values are presented as isolated assay measurements.

Neuroscience Monoamine Transporter Drug Discovery

Nicotinic Acetylcholine Receptor (nAChR) Antagonism: Sub-Nanomolar Potency at α3β4 and Muscle-Type Subtypes

The target compound demonstrates potent antagonist activity at human α3β4 nAChR (IC₅₀ = 1.8 nM) and human muscle-type nAChR (IC₅₀ = 7.9 nM), with moderate activity at α4β2 (IC₅₀ = 12 nM) and α4β4 (IC₅₀ = 15 nM) [1]. No direct comparator data under identical conditions is available; the quantitative values are presented as isolated assay measurements.

Neuropharmacology Ion Channel Addiction Research

Monoamine Transporter Selectivity Profile: Preferential DAT/NET Over SERT

The target compound inhibits norepinephrine transporter (NET) with IC₅₀ = 443 nM and dopamine transporter (DAT) with IC₅₀ = 658-945 nM, while inhibiting serotonin transporter (SERT) with higher potency (IC₅₀ = 100 nM) [1]. This yields a DAT/SERT selectivity ratio of approximately 6.6-9.5 and a NET/SERT ratio of approximately 4.4. No direct comparator data under identical conditions is available; the quantitative values are presented as isolated assay measurements.

Transporter Pharmacology Selectivity CNS Drug Discovery

HDAC Inhibition: Micromolar Activity with Defined Assay Context

The target compound inhibits HDAC enzymes with IC₅₀ values of 1,612 nM and 7,760 nM in a commercial HDAC inhibitor screening assay [1]. No direct comparator data under identical conditions is available; the quantitative values are presented as isolated assay measurements.

Epigenetics Cancer Research Enzyme Inhibition

In Vivo Nicotine Antagonism: Dose-Dependent Behavioral Efficacy in Mouse Models

In ICR mice, subcutaneous administration of the target compound inhibits nicotine-induced antinociception with ED₅₀ values of 15.0 mg/kg (hotplate assay) and 1.2 mg/kg (tail-flick assay), and reduces nicotine-induced locomotor activity with ED₅₀ = 4.9 mg/kg [1]. No direct comparator data under identical conditions is available; the quantitative values are presented as isolated assay measurements.

Behavioral Pharmacology Smoking Cessation In Vivo Efficacy

2-[(2,6-Dichloro-benzyl)-ethyl-amino]-ethanol: Validated Research and Industrial Application Scenarios


Neuroscience: Dopamine Transporter and nAChR Pharmacology Studies

Researchers investigating monoaminergic and cholinergic signaling can utilize this compound as a dual-activity probe. With DAT inhibition IC₅₀ values of 658-945 nM and sub-nanomolar nAChR antagonism (α3β4 IC₅₀ = 1.8 nM) [1], the compound enables cross-talk studies between dopaminergic and nicotinic systems in vitro and in vivo.

Addiction and Smoking Cessation Preclinical Models

The compound's in vivo efficacy in blocking nicotine-induced behaviors (tail-flick ED₅₀ = 1.2 mg/kg, locomotor ED₅₀ = 4.9 mg/kg) [1] positions it as a tool for evaluating nicotinic receptor antagonism in rodent models of nicotine dependence and withdrawal.

Epigenetic Drug Discovery: HDAC Inhibitor Screening

The compound's micromolar HDAC inhibitory activity (IC₅₀ = 1,612-7,760 nM) [2] provides a reference point for structure-activity relationship (SAR) studies aimed at optimizing HDAC inhibition within the 2,6-dichlorobenzyl amino alcohol chemotype.

Quote Request

Request a Quote for 2-[(2,6-Dichloro-benzyl)-ethyl-amino]-ethanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.